molecular formula C14H10O4 B146207 Anthracene-1,4,9,10-tetraol CAS No. 476-60-8

Anthracene-1,4,9,10-tetraol

Cat. No.: B146207
CAS No.: 476-60-8
M. Wt: 242.23 g/mol
InChI Key: BKNBVEKCHVXGPH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Anthracene-1,4,9,10-tetraol is known to interact with various enzymes, proteins, and other biomolecules. It serves as a potent diphenol reagent for Diels-Alder reactions . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.

Cellular Effects

It has been noted that the compound has been studied for its anticancer activity .

Molecular Mechanism

It is known to serve as a potent diphenol reagent for Diels-Alder reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-1,4,9,10-tetraol is typically synthesized from quinizarin through selective hydrogenation. Conventional methods involve the use of stoichiometric amounts of inorganic reductants and acids or bases. Common reductants include sodium hydrosulfite (dithionite), aluminum, zinc, copper chloride, iron, and tin chloride . These reactions often generate large amounts of waste or toxic gas, requiring neutralization during the workup process .

Industrial Production Methods: Recent advancements have led to the development of highly active and selective heterogeneous catalysts for the hydrogenation of quinizarins to leucoquinizarins under neutral and continuous-flow conditions. For instance, bimetallic systems of nickel and platinum nanoparticles have shown remarkable efficiency in this process . The continuous-flow synthesis of leucoquinizarin and its derivatization reactions have been integrated into a fully continuous process using flow-batch-separator unified reactors .

Chemical Reactions Analysis

Types of Reactions: Anthracene-1,4,9,10-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can function as both an electrophile and a nucleophile due to its highly active diketone skeleton .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anthraquinone derivatives, such as mono- and diaminoanthraquinones .

Comparison with Similar Compounds

Anthracene-1,4,9,10-tetraol is unique due to its highly active diketone skeleton and its ability to function as both an electrophile and a nucleophile . Similar compounds include other anthraquinone derivatives, such as:

This compound’s versatility and efficiency in converting into a wide range of compounds make it a valuable reactant in various scientific and industrial applications.

Properties

IUPAC Name

anthracene-1,4,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBVEKCHVXGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060057
Record name 1,4,9,10-Anthracenetetrol
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476-60-8
Record name 1,4,9,10-Anthracenetetrol
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Record name 1,4,9,10-Tetrahydroxyanthracene
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Record name Leucoquinizarin
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Record name 1,4,9,10-Anthracenetetrol
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Record name 1,4,9,10-Anthracenetetrol
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Record name Anthracene-1,4,9,10-tetraol
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Record name 1,4,9,10-TETRAHYDROXYANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for leucoquinizarin?

A1: Leucoquinizarin (2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione) has the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol. Spectroscopically, leucoquinizarin exhibits characteristic UV-Vis absorption [], infrared [], and 1H NMR [] signals.

Q2: How does the structure of leucoquinizarin relate to its reactivity?

A2: The presence of the 1,4-dihydroxy groups allows for keto-enol tautomerism, significantly impacting its reactivity. Studies have shown that leucoquinizarin predominantly exists in its keto-enolic form on gold surfaces [], and this tautomeric form plays a crucial role in its self-assembly behavior.

Q3: What is the solubility of leucoquinizarin?

A3: Leucoquinizarin demonstrates solubility in polar solvents such as ethanol but not in nonpolar solvents. Interestingly, the addition of small amounts of water to ethanol enhances its amination reaction rate [].

Q4: How does leucoquinizarin react with amines?

A4: Leucoquinizarin reacts with amines in polar solvents to yield mono- and diaminoanthraquinones []. The reaction is proposed to proceed via amine addition to the carbonyl groups at the 1,4-positions of leucoquinizarin. This reaction is particularly relevant in synthesizing anthracycline analogs, a class of compounds with anticancer activity [].

Q5: How can leucoquinizarin be used to synthesize anthracyclinone precursors?

A5: Leucoquinizarin reacts with Michael acceptors under basic conditions, leading to the formation of compounds that serve as potential anthracyclinone precursors []. Additionally, its reaction with alkylenediamines produces 1,4-bisalkylaminoanthraquinones and other derivatives, further expanding its synthetic utility in this area [].

Q6: Can leucoquinizarin undergo alkylation reactions?

A6: Yes, leucoquinizarin can undergo alkylation with α, β-unsaturated aldehydes like crotonaldehyde and acrolein. This reaction, often catalyzed by piperidinium acetate in ethanol, proceeds through a 1,4-addition followed by aldol annelation and a 1,3-sigmatropic shift, ultimately yielding a pentacyclic ring [].

Q7: What are the applications of leucoquinizarin in Diels-Alder reactions?

A7: The epoxide derivative of leucoquinizarin (4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone) acts as a versatile synthon in Diels-Alder reactions []. It readily reacts with dienes such as isoprene, cyclopentadiene, and cyclohexa-1,3-diene, leading to adducts that can be further transformed into valuable leucoquinizarin derivatives.

Q8: How is leucoquinizarin utilized as an analytical reagent?

A8: Leucoquinizarin forms colored chelates with specific metal ions, making it valuable in spectrophotometric analysis. It exhibits high sensitivity for magnesium [] and beryllium [], allowing for their quantification in various matrices, including pharmaceutical preparations [] and aluminum alloys [].

Q9: Have there been any computational studies on leucoquinizarin and its derivatives?

A9: Yes, computational studies using the 3-21G basis set have provided insights into the tautomeric preferences of leucoquinizarin derivatives, particularly those with methoxyamino substituents []. These calculations have helped to rationalize experimental observations, such as the preferred tautomeric forms in solution and the influence of substituents on tautomeric equilibria.

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